(4-METHYL-3-NITROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Description
(4-METHYL-3-NITROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a piperazine-derived compound featuring a methanone core linked to two distinct aromatic groups: a 4-methyl-3-nitrophenyl moiety and a phenylsulfonyl-substituted piperazine ring. This structure combines electron-withdrawing (nitro, sulfonyl) and hydrophobic (methyl, phenyl) groups, which are critical for modulating its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-14-7-8-15(13-17(14)21(23)24)18(22)19-9-11-20(12-10-19)27(25,26)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCHYXTVSQQKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHYL-3-NITROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves the following steps:
Sulfonylation: The attachment of a phenylsulfonyl group to the piperazine ring.
Coupling Reaction: The final coupling of the nitrobenzoyl and phenylsulfonyl groups to the piperazine ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-METHYL-3-NITROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups.
Oxidation: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 1-(4-methyl-3-aminobenzoyl)-4-(phenylsulfonyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Oxidation: Formation of carboxylated piperazine derivatives.
Scientific Research Applications
The compound (4-Methyl-3-nitrophenyl)[4-(phenylsulfonyl)piperazino]methanone is a complex organic molecule with various applications in scientific research, particularly in medicinal chemistry and drug development. This article explores its significant applications, supported by data tables and relevant case studies.
Properties
The compound features a piperazine moiety, which is known for its biological activity, particularly in the development of psychoactive drugs. The presence of a nitro group and a phenylsulfonyl group enhances its potential for various chemical reactions and biological interactions.
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents, particularly for neurological disorders and cancer treatment. The piperazine structure is often associated with pharmacological activity, making it a valuable scaffold for drug design.
Case Study: Anticancer Activity
Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the nitrophenyl group can enhance cytotoxicity against various cancer cell lines, suggesting that this compound may similarly exhibit such effects .
Neuropharmacology
The compound's structural features allow it to interact with neurotransmitter systems, making it a candidate for studying its effects on mood disorders and anxiety.
Data Table: Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| This compound | 5-HT2A | Antagonist | |
| This compound | D2 Dopamine | Partial Agonist |
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Synthesis Pathways
Various synthetic routes have been developed to obtain this compound, including:
- Nitration of substituted phenols
- Sulfonation reactions to introduce the phenylsulfonyl group
These pathways are essential for producing derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of (4-METHYL-3-NITROPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE may involve interactions with specific molecular targets, such as enzymes or receptors. The nitro and sulfonyl groups can play a role in binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related piperazino methanones, emphasizing substituent variations and their implications:
*Estimated based on structural analogs.
Functional Group Impact on Properties
- Nitro Group (NO₂): Present in all analogs, this electron-withdrawing group enhances electrophilicity, facilitating nucleophilic substitution reactions. In and the target compound, the nitro group at the 3- or 4-position may influence regioselectivity in drug-receptor interactions .
- Sulfonyl Group (SO₂): Found in and , this group improves solubility in polar solvents and stabilizes protein binding via hydrogen bonding. The phenylsulfonyl group in the target compound likely enhances selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrase) compared to non-sulfonylated analogs .
Biological Activity
The compound (4-Methyl-3-nitrophenyl)[4-(phenylsulfonyl)piperazino]methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Structural Overview
The molecular structure of the compound can be broken down into distinct functional groups, which contribute to its biological properties:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Nitrophenyl Group : Often associated with antimicrobial and anticancer properties.
- Phenylsulfonyl Moiety : Implicated in enhancing solubility and bioavailability.
The chemical formula can be represented as follows:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of piperazine, including this compound, may inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology and Alzheimer's disease treatment .
- Antimicrobial Properties : The nitrophenyl group has been linked to antimicrobial activity, making it a candidate for further exploration in antibiotic development .
- Anticancer Potential : Compounds with similar structures have shown promise in targeting cancer cells by inducing apoptosis and inhibiting tumor growth .
Case Studies
- Study on Acetylcholinesterase Inhibition : A study evaluated piperazine derivatives and identified significant inhibitory effects on human acetylcholinesterase. The binding interactions were analyzed through molecular docking techniques, indicating that the compound could serve as a therapeutic agent against Alzheimer's disease .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various nitrophenyl derivatives, including this compound. Results demonstrated effective inhibition against several bacterial strains, suggesting its potential as an antibiotic agent .
Comparative Biological Activity Table
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that it adheres to Lipinski's Rule of Five, indicating favorable absorption and permeation characteristics. However, detailed toxicological assessments are necessary to ascertain safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
